

Application Note: High-Performance Liquid Chromatography Assay for Meropenem

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Merocil*

Cat. No.: *B121595*

[Get Quote](#)

Introduction

Meropenem is a broad-spectrum carbapenem β -lactam antibiotic used for the treatment of severe bacterial infections. Accurate and reliable quantification of Meropenem in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely employed analytical technique for this purpose, offering high specificity, sensitivity, and precision. This application note provides a detailed protocol for the determination of Meropenem using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

The method involves the separation of Meropenem from other components in the sample matrix on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase, and the eluted Meropenem is detected by a UV detector at a specific wavelength. The concentration of Meropenem in the sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

Protocol 1: Meropenem Assay in Pharmaceutical Dosage Forms

This protocol is adapted for the quantification of Meropenem in powder for injection.

1. Materials and Reagents

- Meropenem reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or purified)
- Phosphoric acid
- Meropenem powder for injection (sample)

2. Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic HPLC system with a UV detector.
- Column: Inertsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[\[1\]](#)
- Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 15:3:2 (v/v/v). The pH of the mobile phase is adjusted to 7.5 with 10% v/v phosphoric acid.[\[1\]](#)
- Flow Rate: 1.5 mL/min.[\[1\]](#)
- Column Temperature: 25°C.[\[1\]](#)
- Detection Wavelength: 300 nm.[\[1\]](#)
- Injection Volume: 20 µL.[\[1\]](#)

3. Preparation of Solutions

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Meropenem reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 50-250 µg/mL).[2]
- Sample Preparation: Reconstitute the Meropenem powder for injection as per the product instructions. Further dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.[1] Filter the final solution through a 0.45 µm syringe filter before injection.[2]

4. Analysis

- Inject the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the peak area of Meropenem.
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Determine the concentration of Meropenem in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Meropenem Assay in Human Serum

This protocol is suitable for therapeutic drug monitoring of Meropenem in human serum.

1. Materials and Reagents

- Meropenem reference standard
- Tris(hydroxymethyl)aminomethane
- Methanol (HPLC grade)
- Water (HPLC grade or purified)
- Solid-phase extraction (SPE) cartridges

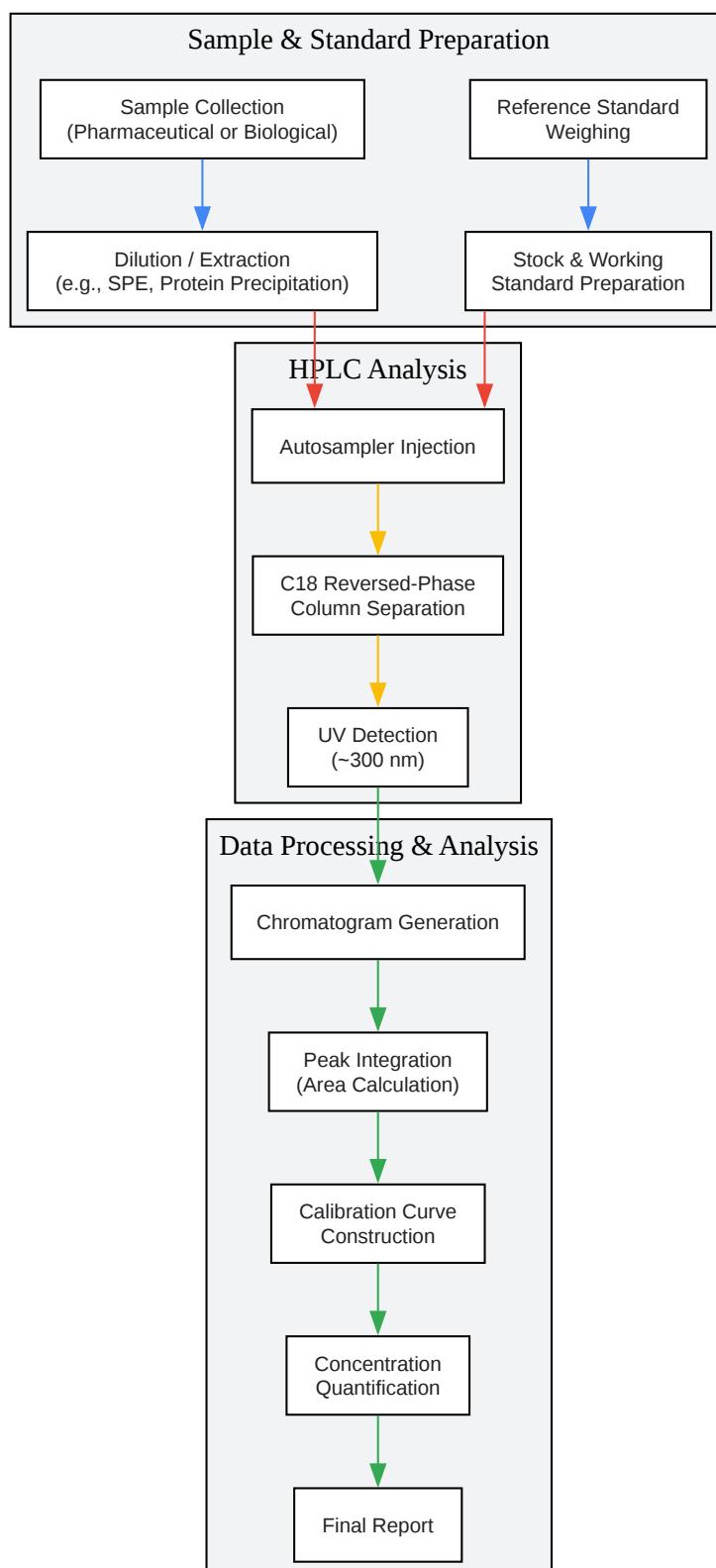
2. Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic HPLC system with a UV detector.
- Column: Kinetex C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[3]
- Mobile Phase: Tris(hydroxymethyl)aminomethane buffer (pH 8.5) with 15% methanol.[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 300 nm.[3]
- Injection Volume: 20 µL.

3. Preparation of Solutions

- Standard Stock Solution: Prepare a stock solution of Meropenem in water. Due to the instability of Meropenem in solution, it is recommended to store the stock solution at -80°C. [3]
- Calibration Standards: Prepare calibration standards in blank human serum to cover the therapeutic range (e.g., 3.5 to 200 mg/L).[3]
- Sample Preparation (Solid-Phase Extraction):
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the serum sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the Meropenem from the cartridge with an appropriate solvent.
 - Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

4. Analysis


- Follow the analysis steps outlined in Protocol 1. Note that after preparation, samples are reported to be stable at room temperature for at least 6 hours.[3]

Data Presentation: Summary of Quantitative Data

The following table summarizes the validation parameters from various published HPLC methods for Meropenem assay.

Parameter	Method 1 (Pharmaceutic al)	Method 2 (Serum)	Method 3 (Plasma)	Method 4 (Pharmaceutic al)
Linearity Range	55 - 165 ppm[1]	3.5 - 200 mg/L[3]	50 - 250 µg/ml[2]	1.25–100 µg/mL[4]
Correlation Coefficient (r^2)	> 0.999[1]	0.999[3]	0.9996[2]	> 0.999[4]
Accuracy (%) Recovery)	99.19 - 99.70% [1]	Not explicitly stated	99.75% - 100.02%[2]	81.7 - 95.9%[4]
Precision (%) RSD)	< 2.0%[1]	< 18.5% (Intra- and Inter-day)[3]	Not explicitly stated	< 4% (Intra-day), < 7% (Inter-day) [4]
Limit of Detection (LOD)	Not explicitly stated	Not explicitly stated	0.820 µg/ml[2]	0.4 µg/mL[4]
Limit of Quantification (LOQ)	Not explicitly stated	Not explicitly stated	1.059 µg/ml[2]	1.2 µg/mL[4]

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. bepls.com [bepls.com]
- 3. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography Assay for Meropenem]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121595#high-performance-liquid-chromatography-method-for-meropenem-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com